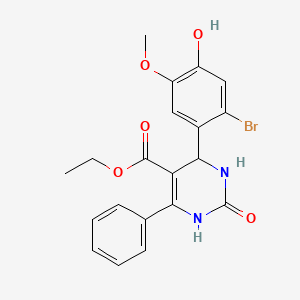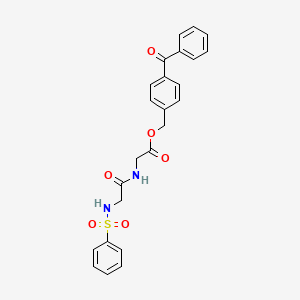![molecular formula C20H19F3N2O5 B4163005 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate
Descripción general
Descripción
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate is a chemical compound with potential applications in scientific research. This compound is commonly known as TBBO and is a benzimidazole derivative. TBBO has been found to exhibit several biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of TBBO is not fully understood. However, it has been suggested that TBBO may interact with DNA and inhibit DNA synthesis, leading to cell death. TBBO has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TBBO has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. TBBO has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, TBBO has been found to increase the production of reactive oxygen species, leading to oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBBO has several advantages as a research compound. It is easy to synthesize and is stable under normal laboratory conditions. However, TBBO has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, TBBO has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on TBBO. One potential avenue of research is to investigate its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Additionally, TBBO's mechanism of action is not fully understood, so further research is needed to elucidate its molecular targets. Finally, TBBO's potential as a therapeutic agent for other diseases, such as Alzheimer's disease, should be explored.
Aplicaciones Científicas De Investigación
TBBO has been found to have potential applications in scientific research. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. TBBO has also been found to inhibit the growth of several cancer cell lines, making it a promising compound for further research in cancer treatment.
Propiedades
IUPAC Name |
oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O.C2H2O4/c19-18(20,21)14-6-5-7-15(12-14)24-11-4-3-10-23-13-22-16-8-1-2-9-17(16)23;3-1(4)2(5)6/h1-2,5-9,12-13H,3-4,10-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGHTCYRMHENSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2-aminoethyl)-4-[3-(methylthio)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4162954.png)


![1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162974.png)

![N'-[3-(2-biphenylyloxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4162981.png)


![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4162997.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163020.png)